Fmoc-Ser(Trt)-OH
Overview
Description
Fmoc-Ser(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-serine (triphenylmethyl) ester, is a derivative of serine used in peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the triphenylmethyl (Trt) group at the hydroxyl side chain. These protecting groups are crucial in solid-phase peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(Trt)-OH typically involves the protection of the serine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group of serine is then protected using the triphenylmethyl chloride in the presence of a base like pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(Trt)-OH undergoes several types of chemical reactions, primarily during peptide synthesis. These include:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage Reactions: Removal of the Trt group using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Cleavage: TFA, TIS, and water.
Major Products
The major products formed from these reactions are the desired peptides with the correct sequence of amino acids. The deprotection and cleavage steps yield the free amino and hydroxyl groups, respectively, allowing further peptide elongation .
Scientific Research Applications
Fmoc-Ser(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Fmoc-Ser(Trt)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl side chain. These protecting groups are selectively removed under specific conditions, allowing the formation of peptide bonds in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(Trt)-OH but uses a tert-butyl group for hydroxyl protection.
Fmoc-Thr(Trt)-OH: Uses threonine instead of serine with similar protecting groups.
Fmoc-Tyr(tBu)-OH: Uses tyrosine with a tert-butyl group for hydroxyl protection.
Uniqueness
This compound is unique due to the use of the triphenylmethyl group for hydroxyl protection, which provides greater stability under acidic conditions compared to tert-butyl groups. This makes it particularly useful in peptide synthesis where multiple deprotection steps are required .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467933 | |
Record name | Fmoc-Ser(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111061-56-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111061-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Ser(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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